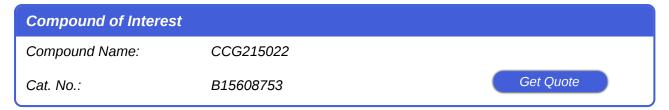


CCG-215022: Application Notes and Protocols for a Pan-GRK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-215022 is a potent, cell-permeable, pan-inhibitor of G protein-coupled receptor kinases (GRKs).[1][2][3] It demonstrates nanomolar inhibitory constants against GRK2 and GRK5, with a lower potency for GRK1.[1][4] By inhibiting GRKs, CCG-215022 prevents the desensitization of G protein-coupled receptors (GPCRs), thereby prolonging their signaling activity. This mechanism of action makes CCG-215022 a valuable tool for studying GPCR signaling and a potential therapeutic agent in cardiovascular diseases and other conditions involving GPCR dysregulation.

These application notes provide detailed information on the solubility of CCG-215022, protocols for stock solution preparation, and an example of its application in studying cardiomyocyte contractility.

Physicochemical and Solubility Data

A comprehensive summary of the physicochemical and solubility data for CCG-215022 is presented in Table 1. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce the solubility of the compound, particularly in DMSO.[1]

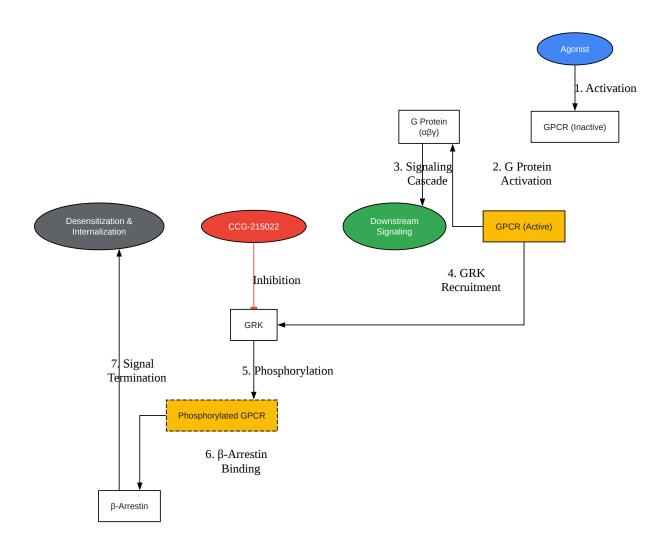


Property	Value
Molecular Formula	C26H22FN7O3
Molecular Weight	499.50 g/mol
CAS Number	1813527-81-9
Appearance	Crystalline solid
Purity	≥98%
IC50 Values	GRK1: 3.9 μM, GRK2: 0.15 μM, GRK5: 0.38 μM
Solubility in DMSO	≥ 28 mg/mL (56.06 mM); up to 100 mg/mL (200.2 mM) in fresh, anhydrous DMSO.[1][5]
Solubility in DMF	1 mg/mL
Solubility in Ethanol	Insoluble
Solubility in Water	Insoluble
Storage (Powder)	3 years at -20°C; 2 years at 4°C
Storage (Stock Solution)	1 year at -80°C in solvent; 1 month at -20°C in solvent. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. [1]

Signaling Pathway of GRK Inhibition by CCG-215022

G protein-coupled receptors are integral membrane proteins that, upon activation by an agonist, initiate intracellular signaling cascades through G proteins. This signaling is terminated through a process called desensitization, which is primarily mediated by GRKs. The diagram below illustrates the canonical GPCR signaling pathway and the role of CCG-215022 in its modulation.





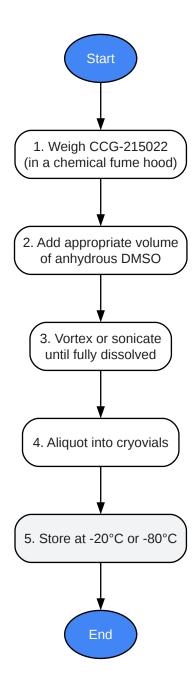
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Caption: GPCR signaling and modulation by CCG-215022.



Preparation of Stock Solutions Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of CCG-215022.



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Caption: Workflow for preparing CCG-215022 stock solution.



Protocol for a 10 mM DMSO Stock Solution

Materials:

- CCG-215022 powder (MW: 499.50 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- · Vortex mixer and/or sonicator

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of CCG-215022 is calculated as follows:
 - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (mg) = 10 mmol/L x 0.001 L x 499.50 g/mol x 1000 mg/g = 4.995 mg
- Weighing: In a chemical fume hood, carefully weigh out approximately 5 mg of CCG-215022 powder and place it in a sterile microcentrifuge tube.
- Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the CCG-215022 powder.
- Mixing: Vortex the solution vigorously. If necessary, sonicate in a water bath for short intervals until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
- Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Application: In Vitro Cardiomyocyte Contractility Assay



CCG-215022 has been shown to increase the contractility of cardiomyocytes, making it a useful tool for studying cardiac function.[2] The following protocol provides a general framework for assessing the effect of CCG-215022 on cardiomyocyte contractility.

Experimental Protocol

- 1. Cell Culture:
- Plate isolated primary cardiomyocytes or iPSC-derived cardiomyocytes on appropriate culture vessels (e.g., glass-bottom dishes).
- Culture the cells under standard conditions (37°C, 5% CO₂) until they form a confluent, spontaneously contracting monolayer.
- 2. Preparation of Working Solutions:
- Prepare a series of working solutions of CCG-215022 by diluting the 10 mM DMSO stock solution in a suitable assay buffer (e.g., Tyrode's solution) to achieve the desired final concentrations (e.g., 0.1, 1, 10 μM).
- Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of CCG-215022 used.
- 3. Treatment:
- Remove the culture medium from the cardiomyocytes and wash gently with pre-warmed assay buffer.
- Add the prepared working solutions (including the vehicle control) to the cells and incubate for a predetermined period (e.g., 30-60 minutes) at 37°C.
- 4. Contractility Measurement:
- Measure cardiomyocyte contractility using a suitable method, such as:
 - Video microscopy and edge-detection software: Record videos of contracting cells and analyze parameters like contraction amplitude, velocity, and duration.



- Calcium imaging: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration, which correlate with contraction.
- Impedance-based systems: Monitor changes in electrical impedance as cells contract and relax.

5. Data Analysis:

- Quantify the contractility parameters for each treatment group.
- Compare the effects of different concentrations of CCG-215022 to the vehicle control to determine the dose-response relationship.
- Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to assess
 the significance of the observed effects.

Conclusion

CCG-215022 is a valuable pharmacological tool for investigating GPCR signaling pathways. Its ability to inhibit GRKs and prevent receptor desensitization allows for the specific modulation of GPCR activity in various cellular contexts. The protocols and data provided in these application notes are intended to serve as a guide for researchers utilizing CCG-215022 in their studies. As with any experimental compound, it is recommended that researchers optimize the protocols for their specific experimental systems.

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